1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C10H9FN2O2 and a molecular weight of 208.19 g/mol . This compound is characterized by a pyrrolidine ring substituted with an amino group and a fluorophenyl group, making it a significant molecule in various scientific research fields.
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to exhibit selectivity towards various biological targets . The specific targets can vary depending on the functional groups attached to the pyrrolidine core .
Mode of Action
It is known that the pyrrolidine ring and its derivatives interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The stereochemistry of the molecule and the spatial orientation of substituents can lead to different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Action Environment
It is known that environmental factors such as ph, temperature, and the presence of other molecules can affect the action of many drugs .
Preparation Methods
The synthesis of 1-(5-amino-2-fluorophenyl)pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and succinic anhydride.
Reaction Conditions: The reaction involves the condensation of 2-fluoroaniline with succinic anhydride under reflux conditions to form the intermediate product.
Industrial Production: Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to hydroxyl groups.
Scientific Research Applications
1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(5-amino-2-chlorophenyl)pyrrolidine-2,5-dione and 1-(5-amino-2-methylphenyl)pyrrolidine-2,5-dione share structural similarities but differ in their substituents.
Properties
IUPAC Name |
1-(5-amino-2-fluorophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-7-2-1-6(12)5-8(7)13-9(14)3-4-10(13)15/h1-2,5H,3-4,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLVGJSLMWRGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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